molecular formula C14H14O5 B107364 Khellactone CAS No. 24144-61-4

Khellactone

Número de catálogo B107364
Número CAS: 24144-61-4
Peso molecular: 262.26 g/mol
Clave InChI: HKXQUNNSKMWIKJ-DGCLKSJQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Khellactone derivatives are a class of compounds that have garnered significant attention due to their diverse biological activities, including anti-HIV, anti-inflammatory, and antitumor properties. These compounds are characterized by a khellactone skeleton, which is a fused ring system consisting of a coumarin moiety linked to a dihydropyran ring. The interest in khellactone derivatives stems from their potential therapeutic applications and the need for effective treatments for various diseases .

Synthesis Analysis

The synthesis of khellactone derivatives has been explored through various methods. One approach involves the asymmetric synthesis of (3'R,4'R)-di-O-cis-acyl 3-carboxyl khellactones on a solid phase, which yields high-purity products in a practical and parallel manner . Another method reported is the asymmetric synthesis of 4-methyl-(3'S,4'S)-cis-khellactone derivatives, which have shown significant cytotoxic activity against human cancer cell lines . Additionally, a highly enantioselective synthesis of trans-khellactone from 7-hydroxycoumarin has been described, highlighting the importance of stereochemistry in the biological activity of these compounds . Alternative synthetic routes have also been developed, such as the use of silica tungstic acid and sodium hydrogen phosphate to create khellactone analogues with potential anti-HIV activity , and the use of potassium hydroxide as a catalyst for a one-pot, three-component reaction to synthesize new khellactone-type compounds .

Molecular Structure Analysis

The molecular structure of khellactone derivatives is crucial for their biological activity. The relative configuration of the dihydropyran ring is particularly important, and 13C NMR spectroscopy has been used to establish stereochemical criteria for determining the relative configuration at C-3' and C-4' positions in khellactone derivatives . The presence of specific substituents and their stereochemistry are key factors that influence the activity of these compounds, as demonstrated by the structure-activity relationships of various khellactone derivatives .

Chemical Reactions Analysis

Khellactone derivatives undergo a range of chemical reactions that are important for their biological function. For instance, the interaction of khellin, a naturally occurring furochromone related to khellactones, with DNA has been studied both in the ground and excited states. Khellin forms a molecular complex with DNA in the dark and can photoconjugate covalently upon irradiation, although the rate of photobinding is relatively low . These interactions are relevant for the photochemotherapeutic applications of khellin in treating skin diseases.

Physical and Chemical Properties Analysis

The physical and chemical properties of khellactone derivatives are influenced by their molecular structure and the nature of their substituents. The pharmacokinetic and metabolic characteristics of these compounds have been reviewed, with a focus on their metabolism, which includes hydrolysis, oxidation, acyl migration, and glucuronidation. The metabolic pathways are primarily mediated by carboxylesterases, cytochrome P450 3A, and UDP-glucuronosyltransferases. The polarity, acyl groups at C-3' and C-4' positions, configuration of C-3' and C-4', and moieties at C-3 and C-4 positions are determinant for the metabolic profiles of khellactone derivatives. These properties are critical for the development of khellactone derivatives as therapeutic agents, as they affect bioavailability and potential drug-drug interactions .

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Khellactone, particularly cis-khellactone derived from Angelica amurensis, demonstrates significant anti-cancer properties. Studies have shown its effectiveness in suppressing cell growth and proliferation in various cancer cell lines, including breast cancer, without adverse effects on normal tissues. This is achieved through inducing different types of programmed cell death: apoptosis, autophagy-mediated cell death, and necrosis/necroptosis. The compound increases reactive oxygen species levels and decreases mitochondrial membrane potential, leading to cell death (Jung et al., 2018).

Anti-HIV and Anti-Hypertensive Effects

Khellactone derivatives have been explored for their diverse biological properties, including anti-HIV and anti-hypertensive effects. The structural modifications and pharmacokinetic properties of these derivatives have been a subject of significant research, with a focus on overcoming challenges like poor oral bioavailability. The studies also delve into the metabolic pathways and potential drug-drug interactions of khellactone derivatives (Jing et al., 2016).

Antiplatelet Aggregation and Cardiovascular Benefits

Research has identified khellactone esters with strong antiplatelet aggregation activity, which can be beneficial in cardiovascular health. Compounds like cis-khellactone have shown significant activity in preventing platelet aggregation, which is a critical factor in cardiovascular diseases (Chen et al., 1996).

Psoriasis Treatment

In the context of dermatology, particularly for treating psoriasis, cis-khellactone has shown promising results. It reduces cytokine levels in psoriatic skin and decreases dermal macrophage infiltration, indicating its potential as an effective treatment option for this chronic inflammatory skin disease. The mechanism involves promoting autophagy in macrophages (Feng et al., 2019).

Alzheimer's Disease Potential

Khellactone derivatives have been investigated for their inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease. Certain compounds derived from khellactone have shown potent inhibition, suggesting their potential as therapeutic agents for treating Alzheimer's (Heo et al., 2020).

Safety and Hazards

Khellactone should be handled with care to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided. It should be kept away from sources of ignition .

Direcciones Futuras

Khellactone derivatives have been widely studied due to their diverse biological properties . Future research may focus on improving the oral bioavailability of these compounds, as their extensive metabolism currently hinders their clinical trial performance . Further studies may also explore the potential drug-drug interactions induced by Khellactone derivatives .

Propiedades

IUPAC Name

(9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXQUNNSKMWIKJ-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15645-11-1, 24144-61-4
Record name Khellactone, cis-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015645111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Khellactone, cis-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024144614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KHELLACTONE, CIS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V04P1S3P1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name KHELLACTONE, CIS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAS8L324N7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Khellactone
Reactant of Route 2
Khellactone
Reactant of Route 3
Khellactone
Reactant of Route 4
Khellactone
Reactant of Route 5
Khellactone
Reactant of Route 6
Khellactone

Q & A

Q1: What are the primary molecular targets of khellactone?

A1: Research indicates that khellactone interacts with various targets, including:

  • Platelet-activating factor (PAF): Khellactone and its derivatives have shown antagonistic effects on PAF-induced platelet aggregation, suggesting a potential role in antithrombotic therapy. []
  • Soluble epoxide hydrolase (sEH): Khellactone acts as a competitive inhibitor of sEH, which is involved in the metabolism of anti-inflammatory mediators. This inhibition could contribute to its anti-inflammatory effects. []
  • Calcium channels: Visnadin, a khellactone derivative, has been shown to inhibit calcium channels, potentially explaining its traditional use in treating cardiovascular and urological problems. []
  • Signal transducer and activator of transcription 3 (STAT3): In gastric cancer cells, a khellactone derivative (3′,4′-disenecioylkhellactone) suppressed STAT3 activation, leading to decreased cell proliferation and increased apoptosis. []
  • Calcineurin A (CnA): Khellactone has been shown to bind to CnA and disrupt intracellular calcium balance in Botrytis cinerea, contributing to its antifungal activity. []

Q2: How does khellactone's interaction with these targets translate into its observed biological activities?

A2: The downstream effects of khellactone's target engagement are diverse and depend on the specific target and cellular context:

  • Anti-inflammatory activity: Inhibition of sEH by khellactone could lead to increased levels of anti-inflammatory mediators, contributing to the resolution of inflammation. []
  • Anticancer activity: Suppression of STAT3 activation by khellactone derivatives can induce apoptosis and inhibit proliferation in cancer cells. [, ]
  • Antifungal activity: By binding to CnA and disrupting calcium homeostasis, khellactone can trigger cell death in fungi like Botrytis cinerea. []
  • Anti-HIV activity: Khellactone derivatives, particularly those with specific substitutions, have demonstrated potent anti-HIV activity, potentially by inhibiting viral replication at different stages. [, , , , ]

Q3: What is the molecular formula and weight of khellactone?

A3: Khellactone (C14H14O5) has a molecular weight of 262.26 g/mol.

Q4: Are there any spectroscopic data available for khellactone?

A4: Yes, spectroscopic data, including NMR (1H and 13C) and mass spectrometry, have been extensively used to characterize khellactone and its derivatives. These data provide valuable information about the structure, stereochemistry, and purity of the compounds. [, , , , , , , , ]

Q5: How do structural modifications of khellactone affect its biological activity?

A5: Extensive SAR studies have been conducted on khellactone derivatives, revealing crucial structural features for their activities:

  • Acylation at C-3' and C-4': The type of acyl groups at these positions significantly influences anti-HIV activity, with camphanoyl esters showing promising results. [, , , , ]
  • Substitution on the coumarin ring: Modifications at the C-3 and C-4 positions of the coumarin ring, such as the introduction of methyl, hydroxymethyl, or cyano groups, can impact anti-HIV potency, water solubility, and oral bioavailability. [, , , ]
  • Stereochemistry: The absolute configuration at the C-3' and C-4' chiral centers is crucial for biological activity. For example, the (3'R,4'R)-configuration is often associated with increased anti-HIV potency. [, , , , ]

Q6: What is known about the stability of khellactone and its derivatives?

A6: Khellactone derivatives, especially those with ester functionalities, can be susceptible to hydrolysis. This instability can lead to challenges in formulation and reduced oral bioavailability. []

Q7: What strategies have been explored to improve the stability and bioavailability of khellactone derivatives?

A7: Researchers have investigated several approaches to overcome the stability and bioavailability limitations of khellactone derivatives:

  • Structural modifications: Introducing specific substituents, such as hydroxymethyl groups, can enhance water solubility and potentially improve oral bioavailability. []
  • Formulation strategies: Different formulations, such as carboxymethylcellulose suspensions, have been tested to enhance the oral bioavailability of certain khellactone derivatives. []

Q8: What is known about the pharmacokinetic profile of khellactone derivatives?

A8: Pharmacokinetic studies on khellactone derivatives have revealed valuable information:

  • Absorption: Some derivatives, particularly those with increased polarity, show moderate oral bioavailability. []
  • Metabolism: Khellactone derivatives are primarily metabolized through hydrolysis, oxidation, acyl migration, and glucuronidation. Carboxylesterases, cytochrome P450 3A (CYP3A), and UDP-glucuronosyltransferases (UGTs) play significant roles in their metabolism. []

Q9: Have any drug-drug interactions (DDIs) been reported for khellactone derivatives?

A9: While specific DDI studies are limited, the involvement of CYP3A4, UGT1A1, P-gp, and multidrug resistance-associated protein 2 (MRP2) in khellactone metabolism raises the possibility of potential DDIs with co-administered drugs. []

Q10: What in vitro models have been used to study the biological activity of khellactone derivatives?

A10: Various in vitro assays have been employed, including:

  • Platelet aggregation assays: These assess the inhibitory effects of khellactone derivatives on PAF-induced platelet aggregation. []
  • Cell-based assays: These evaluate the anti-HIV activity of khellactone derivatives against different HIV strains, including drug-resistant strains. [, , , , ]
  • Enzyme inhibition assays: These determine the inhibitory potency of khellactone derivatives against enzymes like sEH. []

Q11: Have any in vivo studies been conducted to assess the efficacy of khellactone derivatives?

A11: Yes, in vivo studies have been performed, mainly in animal models:

  • Antitumor activity: Khellactone has shown promising antitumor activity in mouse models of lung carcinoma, significantly inhibiting tumor growth. []
  • Pharmacokinetic studies: Animal models, such as rats, have been used to evaluate the pharmacokinetic profile of khellactone derivatives. [, , ]

Q12: What is known about the safety and toxicity profile of khellactone derivatives?

A12: While khellactone derivatives exhibit promising biological activities, comprehensive safety and toxicity evaluations are crucial before clinical use:

  • Cytotoxicity: Some khellactone derivatives have shown low cytotoxicity in normal cells compared to cancer cells. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.